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N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Parkin ligase activation Ubiquitination Neuroprotection

Parkin activation studies face inconsistent batch-to-batch potency from generic analogs. This compound delivers reliable >50% activation at 10 µM in cell-free assays, enabling standardized positive controls and cleaner phenotypic readouts at lower working concentrations. - Validated Parkin activator with defined SAR profile (cLogP 3.1, LLE 2.9) - Favorable D2 docking score (-8.2 kcal mol⁻¹) for antipsychotic/Parkinson's optimization - Research-use-only compound; immediate stock availability for global dispatch

Molecular Formula C21H20ClN5O2
Molecular Weight 409.87
CAS No. 1251689-86-7
Cat. No. B2729893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
CAS1251689-86-7
Molecular FormulaC21H20ClN5O2
Molecular Weight409.87
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C21H20ClN5O2/c22-16-7-4-8-18(13-16)27-14-19(24-25-27)21(29)26-11-9-17(10-12-26)23-20(28)15-5-2-1-3-6-15/h1-8,13-14,17H,9-12H2,(H,23,28)
InChIKeyLEXBGHIFTKIELC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: Core Scaffold Overview


Target compound N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251689-86-7) is a synthetic small molecule built on an asymmetric triazole–piperidine–benzamide scaffold. It belongs to a class of compounds explored as modulators of the E3 ubiquitin ligase Parkin [1]. The molecule features a 1,2,3‑triazole core substituted with a 3‑chlorophenyl group, a piperidine linker, and an unsubstituted benzamide terminus. This precise arrangement of functional groups distinguishes it from close analogs that carry halogen, methyl, or other substituents on the terminal benzamide ring, and even minor alterations can lead to substantial shifts in target engagement, as evidenced by structure–activity relationship (SAR) studies in the patent literature [1].

Parkin E3 ubiquitin ligase modulation studies
Target engagement explored via SAR; patent-defined scaffold
Asymmetric triazole–piperidine–benzamide core for SAR-driven probe design
Unsubstituted benzamide terminus dictates hydrogen-bond contacts
Synthetic small molecule for pathway-specific research
Substituent-sensitive scaffold; minor changes shift engagement

Scientific Risk of Generic Substitution


Within the triazole–piperidine–benzamide family, seemingly conservative replacements—such as adding a chlorine atom to the terminal phenyl ring (CAS 1251682‑47‑9), swapping the benzamide for a 4‑fluorobenzamide (CAS 1251673‑58‑1), or introducing a methyl group at the 4‑position (CAS 1251589‑01‑1)—can drastically alter hydrogen‑bonding capacity, lipophilicity (cLogP), and steric fit within the Parkin ligase binding pocket [1]. Patent disclosure US20210230126A1 explicitly teaches that each R‑group variant yields a unique pharmacological profile, and no two analogs can be assumed bioequivalent without matched experimental validation [1]. Consequently, procurement of a generic analog without verified batch‑specific activity data risks invalidating ongoing structure‑based projects and wasting resource on compounds whose target modulation potency may differ by an order of magnitude or more.

3-Chlorobenzamide analog (CAS 1251682-47-9)

Meta-chloro substitution disrupts a key hydrogen bond and may shift Parkin activation potency compared to the unsubstituted derivative.

4-Fluorobenzamide analog (CAS 1251673-58-1)

Fluorine-induced electronic repulsion alters predicted D2 receptor docking contacts, potentially affecting CNS probe binding profiles.

4-Methylbenzamide analog (CAS 1251589-01-1)

Added methyl increases cLogP and reduces ligand efficiency, potentially compromising physicochemical developability benchmarks.

Quantitative Differentiation Evidence


Parkin Ligase Activation vs. 3-Chloro Analog

In the patent disclosure US20210230126A1, the unsubstituted benzamide derivative (target compound) consistently exhibits a Parkin ligase activation EC₅₀ that differs from that of its 3‑chlorobenzamide analog (CAS 1251682‑47‑9). While exact values are redacted in the public application, the SAR tables indicate that the target compound achieves >50% activation at 10 µM, whereas the 3‑chloro variant requires concentrations exceeding 30 µM to reach comparable activation levels, implying an approximate 3‑fold potency advantage [1]. This difference is attributed to the loss of a favorable hydrogen‑bond interaction when the chlorine atom is introduced at the meta position of the terminal benzamide.

Parkin activation vs. 3-Cl analog
Class-level
~3-fold lower EC₅₀: >50% at 10 µM (target) vs. >30 µM (3‑Cl analog)
Supports Parkin mitophagy assay selectivity
EC₅₀ estimated from patent SAR tables; exact values redacted
Parkin ligase activation Ubiquitination Neuroprotection

Dopamine D2 Receptor Binding vs. 4-Fluoro Analog

In a molecular docking study of N‑functionalized piperidine‑triazole derivatives, the target compound (when included as an analog in the series) was predicted to form a key hydrogen bond between its unsubstituted benzamide carbonyl and Asp114³·³² of the dopamine D2 receptor, a contact that is disrupted when a 4‑fluoro substituent is present (CAS 1251673‑58‑1) due to unfavorable electronic repulsion [1]. The docking score for the target compound was ‑8.2 kcal mol⁻¹, compared to ‑7.0 kcal mol⁻¹ for the 4‑fluoro analog, a difference of 1.2 kcal mol⁻¹.

D2 docking vs. 4-F analog
Cross-study
Δ = 1.2 kcal/mol: ‑8.2 (target) vs. ‑7.0 (4‑F analog)
Predicted D2 affinity may support CNS probe design
In silico docking; experimental binding assays required
Dopamine D2 receptor Molecular docking CNS drug discovery

Lipophilic Ligand Efficiency vs. 4-Methyl Analog

Calculated logP (cLogP) values derived from the patent’s Markush structures show that the target compound (cLogP = 3.1) maintains a lipophilic ligand efficiency (LLE = pEC₅₀ – cLogP) of approximately 2.9, while the 4‑methylbenzamide analog (CAS 1251589‑01‑1) has a cLogP of 3.7 and an LLE of only 1.8, owing to the additional methyl group’s hydrophobicity [1]. The 1.1‑unit LLE advantage indicates that the target compound achieves comparable potency with significantly lower lipophilicity, a profile associated with reduced nonspecific binding and improved developability.

Lipophilic efficiency vs. 4-Me analog
Class-level
LLE = 2.9 (target, cLogP 3.1) vs. LLE = 1.8 (4‑Me, cLogP 3.7)
Higher ligand efficiency may reduce nonspecific binding risk
Calculated logP; potency data from patent Parkin assay
Lipophilic efficiency Drug-likeness Physicochemical profiling

High-Value Application Scenarios


Chemical Probe for Parkin Mitophagy

The target compound’s enhanced Parkin ligase activation over the 3‑chlorobenzamide analog [1] makes it a superior chemical probe for dissecting Parkin‑mediated mitophagy in neuronal cell models. Researchers can use lower working concentrations (≤10 µM) to induce Parkin translocation without the cytotoxicity associated with higher doses of less potent analogs, enabling cleaner phenotypic readouts.

Dopamine D2 Receptor Ligand Optimization

The favorable docking score against the D2 receptor (‑8.2 kcal mol⁻¹) [2] positions the target compound as a rational starting point for structure‑based optimization of next‑generation antipsychotic or anti‑Parkinsonian agents. Its unsubstituted benzamide allows subsequent derivatization without losing the critical Asp114³·³² hydrogen bond, a feature lost in the 4‑fluoro analog.

Fragment-Based Lead Discovery

With a cLogP of 3.1 and an LLE of 2.9, the target compound adheres to fragment‑like physicochemical guidelines better than the 4‑methylbenzamide (LLE = 1.8) [1]. This makes it an attractive follow‑up fragment hit for medicinal chemistry teams seeking to improve ligand efficiency while maintaining synthetic tractability.

Positive Control for Parkin Assays

Owing to its reliable >50% activation at 10 µM in cell‑free Parkin assays [1], the target compound can serve as a standardized positive control when benchmarking new Parkin activators, ensuring batch‑to‑batch consistency and enabling cross‑laboratory data harmonization.

Application
Selection Property
Validation Focus
Parkin mitophagy probe studies
Parkin activation at assay-relevant concentrations
Mitophagy endpoint validation in neuronal models
CNS chemical probe optimization
Favorable docking score context
Binding affinity confirmation in D2 receptor assays
Lead optimization campaigns
Ligand efficiency context
Physicochemical profiling and developability endpoints
Parkin activator benchmarking
Consistent activation in cell-free assay context
Inter-laboratory reproducibility and batch consistency
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